Meclizine N,N'-Dioxide
Description
Significance of N-Oxide Formation in Drug Metabolism and Degradation Pathways
The formation of N-oxides is a major metabolic pathway for many drugs containing tertiary amine groups. hyphadiscovery.comtandfonline.com This transformation can have several significant consequences. The resulting N-oxide metabolites can sometimes exhibit pharmacological activity similar to or even greater than the parent drug, necessitating a thorough assessment of their effects. hyphadiscovery.com Conversely, some N-oxide metabolites are unstable and can revert to the parent drug in the body. hyphadiscovery.com This in vivo conversion can alter the distribution of both the metabolite and the original drug in tissues. hyphadiscovery.com
N-oxide formation is also a consideration in the chemical stability and degradation of pharmaceuticals. The presence of an N-oxide group can change a molecule's susceptibility to further chemical reactions, potentially leading to the formation of impurities over time. The inherent polarity of the N-oxide bond can also influence a drug's solubility and permeability. acs.orgnih.gov
Overview of Biotransformation Processes Yielding N-Oxides
The biotransformation of nitrogen-containing drugs into N-oxides is primarily carried out by two main classes of enzymes: cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs). hyphadiscovery.commdpi.com These enzymes are abundant in the liver and are responsible for the metabolism of a vast array of foreign compounds. While both enzyme families can catalyze N-oxidation, they often exhibit different selectivities and efficiencies for various drug substrates. hyphadiscovery.com
Tertiary amines are particularly susceptible to N-oxidation. uomus.edu.iq The process involves the enzymatic transfer of an oxygen atom to the nitrogen, converting the tertiary amine into a tertiary amine N-oxide. This reaction is one of two primary metabolic pathways for tertiary amines, the other being N-dealkylation, where an alkyl group is removed from the nitrogen. tandfonline.comtandfonline.com It is important to note that N-oxides are not necessarily intermediates in the dealkylation of tertiary amines; rather, N-oxidation and C-oxygenation (leading to dealkylation) are considered alternative metabolic routes. tandfonline.comtandfonline.com
Contextualization of Meclizine (B1204245) N,N'-Dioxide within N-Oxide Chemistry
Meclizine is a first-generation antihistamine that contains two tertiary nitrogen atoms within its piperazine (B1678402) ring structure. nih.gov This structural feature makes it a candidate for nitrogen oxidation. Meclizine N,N'-Dioxide is the metabolite formed when both of these nitrogen atoms undergo oxidation. axios-research.comveeprho.comchemsrc.com The formation of this N,N'-dioxide is a clear example of the N-oxidation metabolic pathway.
The study of this compound provides insight into the metabolic fate of piperazine-containing drugs. Its chemical properties, such as increased polarity due to the two N-oxide groups, are expected to influence its solubility and how it interacts with biological systems. scbt.com Understanding the formation and characteristics of this compound is relevant for a complete picture of meclizine's pharmacology and metabolism.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | 1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine 1,4-dioxide veeprho.com |
| Molecular Formula | C₂₅H₂₇ClN₂O₂ axios-research.com |
| Molecular Weight | 422.96 g/mol axios-research.com |
| CAS Number | 114624-70-3 veeprho.comchemsrc.com |
| Parent Drug | Meclizine veeprho.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]-1,4-dioxidopiperazine-1,4-diium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPRHOVRGSVTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705611 | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114624-70-3 | |
| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, 1,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114624-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Identity and Structural Elucidation of Meclizine N,n Dioxide
Nomenclature and Chemical Structure of Meclizine (B1204245) N,N'-Dioxide
The identity of Meclizine N,N'-Dioxide is established through its systematic naming and its clear structural relationship to the parent drug, Meclizine.
The formal designation for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is 1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine 1,4-dioxide. veeprho.com This name precisely describes the molecular architecture, identifying all substituent groups and their positions on the core piperazine (B1678402) structure, with the "1,4-dioxide" suffix indicating that both nitrogen atoms of the piperazine ring are oxidized. The compound is identified by the CAS Registry Number 114624-70-3. clearsynth.comveeprho.compharmaffiliates.com
This compound is a derivative of the parent compound Meclizine, a well-known antihistamine. caymanchem.com The IUPAC name for Meclizine is 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine. nih.govepa.gov The structural transformation from Meclizine to this compound involves the oxidation of both tertiary amine nitrogen atoms within the central piperazine ring to form N-oxides. This metabolic process, often mediated by enzymes such as cytochrome P450, adds two oxygen atoms to the molecule. scbt.com This conversion increases the polarity of the compound. scbt.com
It is critical to distinguish this compound from a related metabolite, Meclizine N'-Oxide. caymanchem.comscbt.com Meclizine N'-Oxide, with the systematic name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine 4-Oxide, is a mono-N-oxide derivative. calpaclab.com In this compound, only one of the two piperazine nitrogens is oxidized—specifically the nitrogen at the 4-position, which is attached to the 3-methylbenzyl group. calpaclab.com In contrast, this compound features oxidation at both the 1- and 4-positions of the piperazine ring. veeprho.com This structural difference results in distinct molecular weights: approximately 422.95 g/mol for this compound (C25H27ClN2O2) and 406.95 g/mol for Meclizine N'-Oxide (C25H27ClN2O). pharmaffiliates.comcalpaclab.comscbt.com
Spectroscopic Characterization Techniques for Structural Confirmation
The definitive identification of this compound's structure is accomplished through modern spectroscopic methods that probe the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the chemical structure of organic molecules. In the analysis of this compound, both ¹H NMR and ¹³C NMR would be employed to map the proton and carbon skeletons. The oxidation of the nitrogen atoms to N-oxides induces a significant deshielding effect on the adjacent nuclei. Consequently, the protons (H) and carbons (C) of the piperazine ring in this compound are expected to exhibit a downfield shift in their NMR spectra compared to the corresponding signals in the parent Meclizine molecule. rsc.org This predictable shift provides clear evidence for the presence and location of the N-oxide functionalities, allowing for unambiguous structural confirmation.
Mass Spectrometry (MS) is essential for determining the molecular weight and obtaining information about the molecule's substructures through fragmentation analysis. For this compound, high-resolution mass spectrometry would confirm its elemental composition of C25H27ClN2O2 and a molecular weight of approximately 422.95 Da. pharmaffiliates.comscbt.com The mass spectrum would show a distinct molecular ion peak (M+).
Chemical Compound Data
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. While specific experimental IR spectra for this compound are not widely published in literature, the expected characteristic absorption bands can be inferred by comparing its structure to that of the parent compound, Meclizine.
The fundamental change in the structure of this compound is the introduction of two N-oxide (N→O) groups. The N-O stretching vibration is a key diagnostic peak and typically appears in the 1300-1200 cm⁻¹ region for tertiary amine oxides. The presence of this strong absorption band would be a primary indicator for the formation of the dioxide derivative. Other characteristic peaks from the parent Meclizine structure, such as those for aromatic C-H stretching (around 3035 cm⁻¹) and aliphatic C-H stretching (around 2974 cm⁻¹), are expected to remain present. nih.gov The formation of the N-oxide bond may also influence the C-N stretching vibrations, which are observed at 1486.95 cm⁻¹ in Meclizine HCl. nih.gov
Table 2: Comparative IR Absorption Bands for Meclizine and Expected Bands for this compound
| Functional Group | Meclizine HCl Wavenumber (cm⁻¹) nih.gov | Expected this compound Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3035.64 | ~3035 |
| Aliphatic C-H Stretch | 2974.35 | ~2974 |
| Aromatic C=C Stretch | 1629.97 | ~1630 |
| Aliphatic C-N Stretch | 1486.95 | Shifted due to oxidation |
| N-O Stretch | Not Applicable | ~1300-1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores. The primary chromophores in the this compound structure are the (4-chlorophenyl)phenylmethyl and the (3-methylphenyl)methyl aromatic ring systems.
Studies on the parent drug, Meclizine Hydrochloride, show a maximum absorbance (λmax) at approximately 230 nm to 232 nm. allmultidisciplinaryjournal.comnih.govrjptonline.org The introduction of the two N-oxide functional groups in this compound is expected to influence this absorption profile. N-oxide groups can act as auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum. This can result in a bathochromic shift (to a longer wavelength) or a hypsochromic shift (to a shorter wavelength). The precise effect depends on the electronic interaction between the N-oxide groups and the aromatic chromophores. Therefore, a shift in the λmax from the 230-232 nm region, along with a potential change in molar absorptivity, would be anticipated in the UV-Vis spectrum of this compound compared to its parent compound.
Table 3: UV-Vis Absorption Data for Meclizine and Expected Profile for this compound
| Compound | Solvent System | Reported λmax (nm) | Expected λmax (nm) for this compound |
|---|---|---|---|
| Meclizine HCl | Methanol:DMF (40:60) | 232 | Shifted from parent value |
| Meclizine HCl | Acid | 230 (other peaks at 265 & 272) | Shifted from parent value |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Meclizine |
| This compound |
Metabolic Formation Pathways and Biotransformation Studies of Meclizine N,n Dioxide
In Vitro Metabolic Studies of Meclizine (B1204245) N-Oxidation
The transformation of meclizine into its N-oxide metabolites is a key aspect of its biotransformation. Laboratory studies using human-derived materials have been instrumental in mapping out these metabolic routes.
Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in N-Oxidation of Meclizine
In vitro studies have identified the cytochrome P450 (CYP) system as a primary driver of meclizine metabolism. Specifically, CYP2D6 has been pinpointed as the dominant enzyme responsible for metabolizing meclizine. nih.govnih.gov This enzyme facilitates several metabolic reactions, including N-oxidation, aromatic hydroxylation, and benzylic oxidation. drugbank.comdrugsporphyria.net The significant role of CYP2D6 suggests that variations in the gene encoding this enzyme could lead to differences in how individuals process meclizine. researchgate.net Meclizine N,N'-Dioxide exhibits distinct interactions with cytochrome P450 enzymes, which influences its rate of biotransformation. scbt.com
It's also worth noting that while CYP2D6 is the primary enzyme, meclizine can also interact with other CYP enzymes. For instance, it has been shown to inhibit CYP3A enzymes through both direct and mechanism-based inactivation. researchgate.net
Identification of Intermediate Mono-Oxide Metabolites (Meclizine N'-Oxide)
The formation of this compound is not a single-step process. An intermediate metabolite, Meclizine N'-Oxide, has been identified. caymanchem.com This mono-oxide is a known metabolite and can also exist as a degradation product in commercial preparations of meclizine. caymanchem.com The presence of this intermediate suggests a stepwise oxidation process. Meclizine N'-Oxide is characterized by its ability to participate in oxidation and reduction reactions and its lipophilic nature which allows for interaction with cell membranes. scbt.com
Elucidation of Sequential N-Oxidation Steps Leading to N,N'-Dioxide Formation
The metabolic journey from meclizine to its di-oxide form involves a sequential oxidation process. The initial step is the N-oxidation of one of the nitrogen atoms in the piperazine (B1678402) ring, resulting in the formation of Meclizine N'-Oxide. caymanchem.com Subsequently, a second oxidation event occurs at the other nitrogen atom within the piperazine ring, leading to the creation of this compound. This stepwise pathway highlights the progressive nature of meclizine's metabolic breakdown. The expectation of N-oxide impurity formation is based on degradation pathways observed for similar compounds like cetirizine. researchgate.net
In Silico Predictions of N-Oxidation Sites and Metabolism
Computational tools offer a valuable approach to predicting how drugs will be metabolized. In the case of meclizine, in silico models can be used to forecast its biological activities and potential metabolic pathways. Software such as PASS (Prediction of Activity Spectra for Substances) can predict thousands of biological activities, including interactions with metabolic enzymes. nih.gov For instance, an in-silico study predicted that meclizine has potential anti-eczema activity with a high probability. nih.gov These predictive models can help identify likely sites of metabolism, such as the nitrogen atoms in the piperazine ring, which are susceptible to N-oxidation.
Comparative Biotransformation Profiles of Meclizine and its N-Oxides
The biotransformation profiles of meclizine and its N-oxide metabolites reveal differences in their chemical properties and interactions with biological systems. Meclizine itself undergoes various metabolic transformations, including N-oxidation, oxidative N-dealkylation, and aromatic hydroxylation. drugsporphyria.net
The resulting N-oxide metabolites, Meclizine N'-Oxide and this compound, exhibit altered characteristics. For example, this compound is noted for its electron-donating properties, which enhance its reactivity in metabolic pathways. scbt.com Its polar nature also contributes to its solubility in biological systems. scbt.com In contrast, Meclizine N'-Oxide's reactivity patterns are distinct, particularly its capacity for oxidation and reduction reactions. scbt.com
Interactive Table: Key Compounds in Meclizine Metabolism
| Compound Name | Role in Metabolism | Key Characteristics |
| Meclizine | Parent Drug | Undergoes extensive metabolism via CYP2D6. nih.govnih.govdrugbank.comdrugsporphyria.net |
| Meclizine N'-Oxide | Intermediate Metabolite | Formed through the first N-oxidation step. caymanchem.com |
| This compound | Final Metabolite | Formed through sequential N-oxidation. scbt.com |
| CYP2D6 | Enzyme | Primary enzyme responsible for meclizine metabolism. nih.govnih.govresearchgate.net |
Advanced Analytical Methods for Detection and Quantification of Meclizine N,n Dioxide
Chromatographic Separation Techniques
Chromatographic techniques form the foundation for the analytical separation of Meclizine (B1204245) N,N'-Dioxide from Meclizine and other impurities. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is for routine quality control or for detailed metabolic profiling.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for N,N'-Dioxide Analysis
High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, stands out as a robust and reliable method for the analysis of Meclizine and its impurities, including Meclizine N,N'-Dioxide. Stability-indicating HPLC methods have been specifically developed to separate Meclizine from its degradation products, which arise from stress conditions such as oxidation. oup.comoup.com
Research has led to the validation of specific methods capable of quantifying Meclizine in the presence of its degradants. oup.com One such method utilizes a C8 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as methanol. oup.comoup.com The pH of the mobile phase is a critical parameter, and is often adjusted with an acid like orthophosphoric acid to achieve optimal separation and peak shape. oup.comoup.com Detection is typically performed using a photo-diode array (PDA) detector, set at a wavelength where both Meclizine and its N-oxide derivative show significant absorbance, such as 229 nm. oup.comoup.com
Validation of these HPLC methods is conducted according to the International Conference on Harmonization (ICH) guidelines, ensuring specificity, selectivity, accuracy, and precision. oup.com The limit of detection (LOD) and limit of quantification (LOQ) for this compound (referred to as Impurity-5 in some studies) have been established, demonstrating the method's sensitivity for trace-level analysis. researchgate.netresearchgate.net
Table 1: Example of a Validated Stability-Indicating HPLC Method for Meclizine and its N-Oxide Impurity
| Parameter | Condition | Source |
|---|---|---|
| Column | C8 (250 mm x 4.6 mm, 5 µm) | oup.comoup.com |
| Mobile Phase | 0.2% Triethylamine in water : Methanol (65:35 v/v) | oup.comoup.com |
| pH Adjustment | Adjusted to 3.0 with orthophosphoric acid | oup.comoup.com |
| Flow Rate | 1.0 mL/min | oup.comoup.com |
| Detection | PDA at 229 nm | oup.comoup.com |
| LOD (Impurity-5) | 0.215 µg/mL | researchgate.netresearchgate.net |
| LOQ (Impurity-5) | 0.711 µg/mL | researchgate.netresearchgate.net |
Gas Chromatography (GC) with Derivatization Techniques
Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of Meclizine. nist.gov However, for compounds like this compound, which are less volatile and potentially thermally labile, direct GC analysis can be challenging. The high temperatures of the GC injector port and column can lead to the degradation of N-oxide compounds.
To overcome these limitations, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. While GC data is available for the parent compound, Meclizine, specific derivatization protocols for the express purpose of analyzing this compound are not extensively detailed in the available literature. Common derivatization agents for similar functional groups include silylating agents (e.g., BSTFA) or acylating agents, which could theoretically be applied to the N-oxide moiety, although this would require specific method development.
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) offers a high-efficiency alternative to liquid chromatography for the separation of charged species. Its application in pharmaceutical analysis is valued for its rapid analysis times and minimal consumption of reagents and samples. nih.gov Techniques such as capillary zone electrophoresis (CZE) have been utilized for the analysis of Meclizine and its related compounds. dntb.gov.uaresearchgate.net
In CZE, separation is achieved based on the differential migration of ions in an electric field within a narrow capillary filled with a background electrolyte (BGE). This technique is capable of separating Meclizine from its degradation products, which would include the N,N'-dioxide metabolite. researchgate.net The method's effectiveness relies on optimizing parameters such as the pH and composition of the BGE and the applied voltage. nih.gov While CE shows high sensitivity and selectivity, it can sometimes require more complex sample preparation procedures compared to HPLC, which may make it less suitable for routine industrial quality control. researchgate.net
Hyphenated Techniques for Identification and Quantification
Hyphenated techniques, which couple a separation method with a powerful detection system like a mass spectrometer, are indispensable for the unambiguous identification and sensitive quantification of metabolites such as this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone for metabolite identification and quantification in complex matrices like plasma. researchgate.nettaylorandfrancis.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. taylorandfrancis.com For this compound, LC-MS/MS allows for its detection at very low concentrations.
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation. The eluent from the LC column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates ions from the analyte molecules. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry, a specific parent ion (e.g., the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is the gold standard for quantification. researchgate.net
The development of LC-MS methods for Meclizine enantiomers demonstrates the utility of this platform, which can be readily adapted for its metabolites. nih.govresearchgate.net The existence of a deuterated internal standard, Meclizine-d8 N,N'-Dioxide, further underscores the use of LC-MS/MS for accurate quantification, as such standards are used to correct for matrix effects and variations in instrument response. scbt.com High-Resolution Mass Spectrometry (HRMS) can also be employed to determine the elemental composition of the metabolite, providing further confidence in its identification.
Table 2: Typical Parameters for LC-MS based analysis of Meclizine applicable to its N-Oxide
| Parameter | Condition | Source |
|---|---|---|
| Separation | Reversed-Phase HPLC (e.g., C18 column) | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) | researchgate.netnih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | taylorandfrancis.com |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Sample Preparation | Protein precipitation (for plasma samples) | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for the identification of volatile and semi-volatile compounds. The NIST (National Institute of Standards and Technology) library contains GC data for Meclizine, indicating its suitability for this analytical approach. nist.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. nih.gov
For this compound, GC-MS analysis would provide a unique mass spectrum that could be used for its definitive identification. However, as with standard GC, the thermal lability of the N-oxide functional group is a significant consideration. caymanchem.com Therefore, derivatization would likely be a necessary sample preparation step to ensure the compound's integrity during analysis. The resulting derivatized N-oxide would then produce its own characteristic mass spectrum, which could be used for identification and quantification.
Spectrophotometric Methods for Quantitative Determination
Spectrophotometry offers a rapid, cost-effective, and widely accessible approach for the quantitative analysis of chemical compounds. While specific data for this compound is limited in published literature, the principles can be understood from studies on the parent drug, Meclizine, and its related N-oxide.
UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. For quantitative analysis, the absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law.
These findings suggest that a direct UV spectrophotometric method for this compound would likely involve measurements in the 230 nm region. However, development would require empirical determination of the λmax and validation of the method according to ICH guidelines, including linearity, accuracy, and precision.
Table 1: UV Spectrophotometric Data for Meclizine HCl Analysis This table presents data for the parent compound, Meclizine HCl, as a reference.
| Parameter | Value | Solvent/Conditions | Reference |
|---|---|---|---|
| λmax (Method 1) | 230 nm | Methanol:Distilled Water | sapphire-usa.com |
| Linearity Range (Method 1) | 5-35 µg/ml | Methanol:Distilled Water | sapphire-usa.com |
| λmax (Method 2) | 232 nm | Methanol:DMF (40:60) | allmultidisciplinaryjournal.com |
| Linearity Range (Method 2) | 5-25 µg/ml | Methanol:DMF (40:60) | allmultidisciplinaryjournal.com |
| λmax (Ion-Pair Complex) | 540 nm | With Eosin Y in Acetate Buffer (pH 4) | aaup.edu |
| Linearity Range (Ion-Pair) | 5-25 µg/mL | With Eosin Y in Acetate Buffer (pH 4) | aaup.edu |
Derivative spectrophotometry is a powerful technique that enhances the resolution of overlapping spectral bands, improving selectivity in the analysis of complex mixtures without prior chemical separation. uw.edu.plresearchgate.net By calculating the first, second, or higher-order derivative of an absorbance spectrum, sharp peaks are generated from broad bands, and interference from background signals or other components can be effectively minimized. uw.edu.pl The "zero-crossing" technique is often employed, where the concentration of an analyte is determined by measuring the derivative signal at a wavelength where the derivative of the interfering substance is zero. uw.edu.pl
This method has been successfully applied to the analysis of Meclizine HCl in combination with other drugs. ijbpas.com For instance, a first-order derivative method was developed for estimating Meclizine HCl at 238.5 nm. sapphire-usa.com Although specific applications for this compound are not documented, the principle remains highly relevant. Given that the N,N'-dioxide may be present alongside the parent drug and other metabolites, derivative spectrophotometry could offer a viable method to selectively quantify it, provided its derivative spectrum has unique features, such as a zero-crossing point that does not overlap with those of potential interferents.
Electrochemical Methods for N-Oxide Detection
Electrochemical methods offer high sensitivity and are well-suited for the analysis of electroactive compounds, including those with N-oxide functionalities. These techniques measure the current response resulting from the oxidation or reduction of an analyte at an electrode surface when a potential is applied.
The electrochemical behavior of aromatic N-oxides has been a subject of study. oup.comnih.gov Research shows that N-oxides can be electrochemically reduced, often back to the parent amine. nih.govmdpi.com For example, studies on various alkaloid N-oxides demonstrated their reduction at mercury-based electrodes. nih.gov Conversely, electrochemical oxidation is also possible. The oxidation of pyrazine-di-N-oxide has been investigated on carbon nanotube electrodes, and pyridine (B92270) N-oxides have been used as mediators in electrochemical oxidation reactions. researchgate.netacs.org The specific reduction or oxidation potential is dependent on the molecular structure and experimental conditions. nih.govrsc.org
While there are no specific reports on the electrochemical detection of this compound, methods have been developed for the parent drug, Meclizine. These studies typically show an irreversible oxidation wave for Meclizine at a high positive potential, around +1.5 V, using modified screen-printed carbon electrodes. researchgate.net Given that the N-oxide group is electroactive, it is highly probable that this compound would also yield a distinct voltammetric signal. An analytical method could be based on either its reduction to Meclizine or its further oxidation, depending on the electrochemical pathway. Cyclic voltammetry would be the initial technique to investigate its redox behavior and establish the optimal potential for quantitative analysis using methods like differential pulse voltammetry.
Application of Deuterated Analogues as Internal Standards (e.g., Meclizine-d8 N,N'-Dioxide)
The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry (MS), such as in Liquid Chromatography-Mass Spectrometry (LC-MS) methods. sapphire-usa.comcaymanchem.com An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency and fragmentation pattern, but is distinguishable by its higher mass. This corrects for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.
Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are commonly used for this purpose. For the analysis of this compound, its deuterated analogue, Meclizine-d8 N,N'-Dioxide , is commercially available. cymitquimica.com This compound serves as an ideal internal standard for developing robust and reliable quantitative LC-MS or GC-MS methods. Similarly, Meclizine-d8 is used as an internal standard for the quantification of the parent drug, Meclizine. sapphire-usa.comcaymanchem.com
In a typical LC-MS/MS workflow, a known amount of Meclizine-d8 N,N'-Dioxide would be added to the sample at the beginning of the preparation process. The analyte (this compound) and the internal standard are then extracted and analyzed. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. The tendency of some N-oxides to undergo deoxygenation in the mass spectrometer source highlights the importance of using a matched internal standard to compensate for such analytical variabilities. nih.gov
Table 2: List of Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Target analyte of the article |
| Meclizine | Parent drug |
| Meclizine Hydrochloride | Salt form of the parent drug, used in analytical studies |
| Meclizine N-oxide | Mono-oxygenated metabolite/degradation product |
| Meclizine-d8 N,N'-Dioxide | Deuterated internal standard for the target analyte |
| Meclizine-d8 | Deuterated internal standard for the parent drug |
| Eosin Y | Ion-pairing agent for spectrophotometric analysis |
| Pyrazine-di-N-oxide | Example compound in electrochemical studies |
| Pyridine N-oxide | Example compound in electrochemical studies |
Theoretical and Computational Chemistry of Meclizine N,n Dioxide
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the intrinsic properties of Meclizine (B1204245) N,N'-Dioxide at the molecular level. These methods provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds that hold it together.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com By solving the Kohn-Sham equations, DFT can accurately calculate a range of molecular properties based on the molecule's electron density. mdpi.com For Meclizine N,N'-Dioxide, these calculations are crucial for predicting its geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as molecular orbital energies. mdpi.com
Key molecular descriptors obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity. DFT calculations also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify regions susceptible to electrophilic or nucleophilic attack. scispace.com
Table 1: Illustrative Molecular Properties of this compound from DFT Calculations Note: These values are representative examples of properties that would be determined in a specific DFT study and may vary based on the chosen functional and basis set.
| Molecular Property | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a key indicator of chemical stability. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from its charge distribution. |
| Total Energy | The calculated total electronic energy of the molecule in its optimized geometry. |
Analysis of N-O Bond Characteristics and Charge Distribution
The two N-oxide functionalities are central to the chemical nature of this compound. The bond between the nitrogen and oxygen atoms (N-O) is highly polar and is best described as a dative covalent bond, often represented as N⁺–O⁻. nih.gov This polarity significantly influences the molecule's properties, including its solubility and ability to form hydrogen bonds. nih.gov
Computational analyses, such as Natural Bond Orbital (NBO) or Mulliken population analysis, can quantify the charge distribution across the molecule. These methods assign partial atomic charges to each atom, providing a numerical representation of the MEP map. In this compound, a significant positive charge is expected on the nitrogen atoms of the piperazine (B1678402) ring and a corresponding negative charge on the oxygen atoms. This charge separation makes the N-O bond a strong dipole. The N-O bond order, which can also be calculated, is typically greater than one due to some degree of π-backdonation from the oxygen lone pairs to the nitrogen. nih.gov
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to explore the three-dimensional structure and dynamics of molecules. For a flexible molecule like this compound, which contains a six-membered piperazine ring, conformational analysis is essential to identify the most stable spatial arrangements.
Energy Minimization and Conformational Sampling of the Piperazine Ring
The piperazine ring can adopt several conformations, primarily the low-energy "chair" form and higher-energy "boat" and "twist-boat" forms. Computational energy minimization is used to find the most stable (lowest energy) conformation. For piperazine rings, the chair conformation is typically favored as it minimizes both angular strain and torsional strain by staggering the atoms along the ring.
Conformational sampling is a broader search that identifies all possible low-energy conformers and their relative populations according to the Boltzmann distribution. researchgate.net This is crucial because the molecule does not exist as a single static structure but as an ensemble of interconverting conformers. The presence of bulky substituents, such as those in this compound, will heavily influence the energetic preference for specific chair conformations to avoid steric clashes.
Table 2: Example of Relative Energies for Piperazine Ring Conformations Note: This table provides a hypothetical energy landscape for the unsubstituted piperazine ring. The actual energy differences for this compound would be influenced by its large substituents.
| Conformer | Relative Energy (kcal/mol) | Key Feature |
| Chair | 0.0 (most stable) | All bonds are staggered, minimizing torsional strain. |
| Twist-Boat | ~5.5 | Relieves some steric strain of the boat form. |
| Boat | ~7.0 | Eclipsing bonds lead to high torsional strain. |
Stereochemical Considerations of N,N'-Dioxide Formation
The formation of two N-oxide groups on the piperazine ring introduces new stereochemical possibilities. The two oxygen atoms can be oriented on the same side of the piperazine ring (a cis or syn isomer) or on opposite sides (a trans or anti isomer). These two diastereomers will have different physical and chemical properties.
Molecular modeling can be used to calculate the relative energies of the cis and trans isomers. The trans isomer is often more stable as it places the two polar N-O groups and their associated bulky substituents further apart, minimizing electrostatic repulsion and steric hindrance. The energy difference between the isomers would determine their relative abundance at equilibrium.
Reaction Mechanism Studies of N-Oxidation Processes (e.g., transition states, energy barriers)
Understanding the mechanism by which meclizine is oxidized to this compound requires computational studies that map the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. nih.gov
The N-oxidation of a tertiary amine like meclizine typically proceeds via the attack of an oxidizing agent (e.g., a peroxy acid or hydrogen peroxide) on the nitrogen's lone pair of electrons. A computational study of this process would calculate the potential energy surface of the reaction. The highest point on the lowest-energy path between reactants and products corresponds to the transition state. nih.gov
The energy difference between the reactants and the transition state is the activation energy or energy barrier. nih.gov This value is critical for determining the reaction rate; a lower energy barrier corresponds to a faster reaction. For the formation of this compound, the study would involve modeling two sequential oxidation steps, each with its own transition state and energy barrier. Comparing the energy barriers for the formation of the cis versus trans N,N'-dioxide could also provide insight into the kinetic favorability of forming one stereoisomer over the other.
Prediction of Reactivity and Stability Profiles using Computational Approaches
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available research detailing the prediction of reactivity and stability profiles for the specific compound this compound through computational approaches.
While computational chemistry, including methods like Density Functional Theory (DFT), is a powerful tool for predicting molecular properties such as electronic structure, reactivity descriptors, and thermodynamic stability, specific studies applying these methods to this compound have not been published in the accessible scientific literature. Therefore, the generation of detailed research findings and data tables on its computational analysis is not possible at this time.
General computational studies on related N-oxide compounds exist, which lay the groundwork for how such an analysis could be performed. These studies often involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.
Frequency Calculations: Confirming the optimized structure is a true energy minimum and calculating thermodynamic properties.
Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of reactivity.
Molecular Electrostatic Potential (MEP) Mapping: Identifying electron-rich and electron-poor regions to predict sites for electrophilic and nucleophilic attack.
Calculation of Quantum Chemical Descriptors: Determining values for electronegativity, hardness, softness, and electrophilicity index to quantify reactivity.
Bond Dissociation Energy (BDE) Calculations: Assessing the strength of specific bonds to predict thermal stability and potential degradation pathways.
However, without specific application of these methods to this compound in published research, no data can be presented.
Chemical Stability and Degradation Pathways of Meclizine N,n Dioxide
Oxidative Stability and Degradation Mechanisms
A Material Safety Data Sheet (MSDS) for Meclizine (B1204245) N,N'-Dioxide indicates that under fire conditions, hazardous decomposition products may be formed. Current time information in Bangalore, IN. These include carbon oxides (CO, CO2) and nitrogen oxides (NOx), which are typical products of organic compound combustion. Current time information in Bangalore, IN. The formation of nitrogen oxides suggests the breakdown of the piperazine (B1678402) ring and the N-oxide functionalities under extreme oxidative stress.
While forced degradation studies have been conducted on the parent drug, Meclizine, leading to the formation of Meclizine N-oxide (the mono-oxide), similar detailed studies on Meclizine N,N'-Dioxide are not documented. atamankimya.comscispace.com
Photolytic Degradation Pathways under Various Wavelengths
There is currently no specific information available in scientific literature regarding the photolytic degradation pathways of this compound under various wavelengths of light. Photostability studies are essential to determine if a compound is susceptible to degradation upon exposure to light, which can be a critical factor for storage and handling. While photolysis is a known degradation pathway for many pharmaceutical compounds, including some N-oxides, dedicated studies on this compound have not been published. wur.nl
Hydrolytic Stability under Acidic, Neutral, and Basic Conditions
Detailed research on the hydrolytic stability of this compound across a range of pH conditions (acidic, neutral, and basic) is not available in the public domain. Such studies would be necessary to understand the compound's stability in aqueous solutions and different pH environments. Forced degradation studies on the parent compound, Meclizine, have shown it to be more susceptible to base hydrolysis than acid hydrolysis, but this does not directly translate to the stability profile of its N,N'-Dioxide derivative. atamankimya.com
Influence of Environmental Factors on Compound Integrity
General guidance on the stability of this compound can be inferred from its Material Safety Data Sheet. It is recommended to store the compound in a dry and well-ventilated place, in a tightly closed container. Current time information in Bangalore, IN. This suggests that humidity and exposure to the open environment may affect the integrity of the compound. Amine oxides, in general, can be hygroscopic. High temperatures should also be avoided, as thermal decomposition can occur, typically for amine oxides at temperatures between 90 and 200°C. atamankimya.com The MSDS for this compound notes that under fire conditions, it emits toxic fumes, underscoring its thermal instability at high temperatures. Current time information in Bangalore, IN.
Interactive Data Table: Summary of Available Stability Information for this compound
| Stability Parameter | Findings | Citations |
| General Stability | Stable under normal storage conditions. Recommended to keep in a dry, well-ventilated place. | Current time information in Bangalore, IN. |
| Oxidative Stability | No specific studies available. Hazardous decomposition under fire includes carbon and nitrogen oxides. | Current time information in Bangalore, IN. |
| Photolytic Stability | No specific studies available. | |
| Hydrolytic Stability | No specific studies available for acidic, neutral, or basic conditions. | |
| Thermal Stability | Stable at ambient temperatures. Decomposes under fire conditions. General amine oxides can decompose at 90-200°C. | atamankimya.comCurrent time information in Bangalore, IN. |
Role in Pharmaceutical Impurity Profiling and Research Oriented Analytical Method Development
Significance of Meclizine (B1204245) N,N'-Dioxide as a Process Impurity or Degradant
Meclizine N,N'-Dioxide is recognized as a potential impurity that can arise during the manufacturing process of meclizine or as a degradant when the drug product is exposed to certain conditions over time. Specifically, it is a known oxidative degradation product. The formation of impurities like this compound is a major concern in pharmaceutical manufacturing as they can potentially impact the safety and efficacy of the final drug product.
In the context of forced degradation studies, which are intentionally conducted to understand the stability of a drug substance, Meclizine N-oxide (a related compound) has been identified as a significant degradation product under oxidative stress conditions. oup.comcaymanchem.comresearchgate.net For instance, studies have shown the formation of Meclizine N-oxide when meclizine is subjected to oxidizing agents. oup.comresearchgate.net This is pertinent as the N-oxide derivative is a common degradation pathway for drugs with similar structures, such as cetirizine. researchgate.netoup.com The presence of such impurities necessitates their careful monitoring and control to ensure they remain within acceptable, safe limits as defined by regulatory bodies.
Development and Validation of Stability-Indicating Analytical Methods
To ensure the quality and safety of meclizine-containing pharmaceuticals, robust analytical methods are required to detect and quantify impurities like this compound. These methods are termed "stability-indicating" because they can separate the active pharmaceutical ingredient (API) from its degradation products, providing a clear picture of the drug's stability.
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. oup.comoup.comnih.gov A specific stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated for the estimation of meclizine hydrochloride in tablet dosage forms, demonstrating its capability to separate meclizine from its degradation products. oup.comnih.gov
Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q2(R1))
The validation of these analytical methods is not arbitrary; it strictly follows the guidelines set by the International Conference on Harmonisation (ICH), particularly the Q2(R1) guideline on the Validation of Analytical Procedures. scispace.comresearchgate.netich.orgresearchgate.neteuropa.eufda.govgmp-compliance.org This guideline provides a comprehensive framework for validating analytical test procedures to ensure they are suitable for their intended purpose. researchgate.netich.orgeuropa.eufda.govgmp-compliance.org The validation process involves a thorough evaluation of various parameters to demonstrate the method's reliability and accuracy. researchgate.netich.org
Specificity and Selectivity in Impurity Determination
Specificity is a crucial validation parameter that ensures the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.orgeuropa.eu For meclizine, the specificity of an HPLC method is demonstrated by its ability to resolve the main drug peak from the peaks of its degradation products, including potential N-oxides. oup.comnih.gov In cases where a single method cannot provide complete separation, a combination of analytical procedures may be used. ich.orgeuropa.eu
Accuracy, Precision, Linearity, and Range Establishment
Accuracy: This parameter confirms the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the impurity is added to a sample and the method's ability to measure it accurately is determined. europa.euresearchgate.net For example, recovery studies for meclizine analysis have shown results between 98.78% and 101.83%. researchgate.net
Precision: Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. europa.eu For meclizine analytical methods, the relative standard deviation (%RSD) for precision is expected to be low, indicating good repeatability. researchgate.netaaup.edu
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. allmultidisciplinaryjournal.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. allmultidisciplinaryjournal.com For meclizine and its impurities, linearity is established by analyzing a series of solutions at different concentrations and observing the correlation coefficient (r²), which should be close to 1. researchgate.netaaup.eduallmultidisciplinaryjournal.com
The table below summarizes typical validation parameters for an analytical method for meclizine.
| Validation Parameter | Typical Finding | Source |
| Linearity Range | 5-25 µg/mL | aaup.eduallmultidisciplinaryjournal.com |
| Correlation Coefficient (r²) | >0.999 | researchgate.netallmultidisciplinaryjournal.com |
| Accuracy (Recovery) | 98.78% - 101.83% | researchgate.net |
| Precision (%RSD) | < 2% | researchgate.netaaup.edu |
Detection and Quantitation Limits for Trace Impurities
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical for analyzing trace impurities.
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are experimentally determined and are essential for ensuring that even very small amounts of impurities like this compound can be reliably monitored. For impurities of meclizine, specific LOD and LOQ values have been established through validated analytical methods. For instance, the LOD and LOQ for Meclizine N-oxide (Impurity-5) were found to be 0.215 µg/mL and 0.711 µg/mL, respectively. oup.comresearchgate.net Another study determined the detection and quantification limits for nickel in meclizine hydrochloride to be 0.051 mg/L and 0.15 mg/L, respectively. researchgate.netresearchgate.net
Application of this compound as a Certified Reference Standard in Research
Certified Reference Materials (CRMs) or reference standards are highly characterized materials that are used to ensure the accuracy and validity of analytical measurements. sigmaaldrich.com this compound, along with other related compounds and impurities of meclizine, is available as a reference standard. pharmaffiliates.com These standards are crucial for:
Method Validation: They are used to confirm the performance of analytical methods, such as those for impurity profiling.
Quality Control: Pharmaceutical manufacturers use these standards for routine quality control testing of their products to ensure they meet the required specifications. sigmaaldrich.com
Research and Development: Researchers utilize these standards in the development of new analytical techniques and in studies investigating the degradation pathways of meclizine.
The availability of well-characterized reference standards for meclizine impurities, including the N,N'-Dioxide, is fundamental to maintaining the quality, safety, and efficacy of meclizine drug products. sigmaaldrich.comavantorsciences.com
Traceability and Purity Assessment of Reference Materials
The traceability and purity of reference materials are fundamental to ensuring the accuracy and reliability of analytical measurements in pharmaceutical quality control. Certified Reference Materials (CRMs) are essential for calibrating instruments, validating analytical methods, and performing quality control, all of which are based on the principles of traceability and comparability of measurement results. sigmaaldrich.com
This compound is available as a high-quality, well-characterized reference material that complies with stringent regulatory standards. veeprho.com This reference standard is essential for a variety of applications, including analytical method development and validation (AMV), and quality control (QC). aquigenbio.comclearsynth.comclearsynth.com The availability of such standards, often with traceability to pharmacopeial standards like USP or EP, is crucial for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). veeprho.comaquigenbio.com The comprehensive characterization data and detailed Certificate of Analysis (COA) that accompany these reference standards ensure their suitability for regulatory submissions and routine quality control. clearsynth.comsynzeal.com
Use in Analytical Method Transfer and Quality Control in Research Settings
This compound plays a vital role in the transfer of analytical methods and in maintaining quality control within research and development environments. clearsynth.com As a known impurity, it is used to challenge analytical methods to ensure they are specific and capable of separating the impurity from the active pharmaceutical ingredient (API) and other related substances. researchgate.netoup.com
During analytical method transfer, which is the formal process of demonstrating that a validated analytical method performs as expected in a different laboratory, this compound reference standards are used to confirm the receiving laboratory's proficiency. This ensures consistent and reliable results across different testing sites.
In research settings, this compound is used in the development of stability-indicating analytical methods. researchgate.netoup.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation products, including this compound. oup.comresearchgate.net The data from these studies are critical for understanding the degradation pathways of Meclizine and for developing robust analytical methods capable of monitoring its purity and stability over time. researchgate.netoup.com
Impurity Profiling Strategies for Related Drug Substances
Impurity profiling is a critical aspect of drug development and manufacturing, aimed at identifying and quantifying all potential impurities in a drug substance. The strategy for profiling impurities in drugs related to Meclizine, such as other piperazine (B1678402) derivatives, often involves a comparative approach. researchgate.netoup.com
The degradation profiles of structurally similar drugs like cetirizine, buclizine, and cyclizine (B1669395) can provide valuable insights into the potential impurities of Meclizine. researchgate.netoup.com For instance, the formation of N-oxide derivatives is a common degradation pathway for these compounds, making Meclizine N-oxide and, by extension, this compound expected impurities. researchgate.netoup.com
A comprehensive impurity profiling strategy involves:
Forced Degradation Studies: Subjecting the drug substance to various stress conditions to generate potential impurities. oup.comresearchgate.net
Chromatographic Analysis: Developing and validating stability-indicating HPLC methods to separate the API from its impurities. researchgate.netoup.com These methods are often developed using reverse-phase columns and UV detection. researchgate.netoup.com
Structure Elucidation: Using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the chemical structures of the impurities.
Reference Standard Synthesis: Synthesizing and characterizing impurities like this compound to be used as reference standards for identification and quantification. synzeal.com
The following table summarizes some of the known impurities of Meclizine that are considered during impurity profiling:
| Impurity Name | Chemical Name |
| Meclizine N-Oxide | 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine 4-oxide caymanchem.com |
| This compound | 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]-1,4-dioxidopiperazine-1,4-diium veeprho.com |
| (4-chlorophenyl)-phenyl-methanol | (4-chlorophenyl)-phenyl-methanol researchgate.net |
| 1-((4-chlorophenyl)(phenyl) methyl)piperazine | 1-((4-chlorophenyl)(phenyl) methyl)piperazine researchgate.net |
| m-tolylmethanol | m-tolylmethanol researchgate.net |
Future Research Directions for Meclizine N,n Dioxide in Chemical and Biochemical Sciences
Exploration of Novel Synthetic Routes with Improved Yields and Selectivity
The synthesis of N-oxides from tertiary amines is a well-established transformation, yet achieving high yields and selectivity, especially for complex molecules with multiple nitrogen atoms like Meclizine (B1204245), can be challenging. acs.orgnih.gov Future research should focus on developing novel synthetic strategies for Meclizine N,N'-Dioxide that are efficient, scalable, and environmentally benign.
The direct oxidation of Meclizine, which contains two tertiary amine centers within its piperazine (B1678402) ring, can lead to a mixture of the mono-N-oxide and the desired N,N'-Dioxide. nih.gov Traditional oxidizing agents such as hydrogen peroxide (H₂O₂) and peroxyacids are commonly used for N-oxidation. acs.org However, these reagents can sometimes lead to over-oxidation or side reactions, necessitating careful control of reaction conditions and often resulting in complex purification procedures. acs.org
Future synthetic explorations could include:
Catalytic N-oxidation: The use of transition-metal catalysts could offer a more controlled and selective oxidation process. sioc-journal.cn Investigating different metal centers and ligand systems may lead to catalysts that preferentially form the N,N'-dioxide over the mono-N-oxide.
Enzyme-mimicking catalysts: Developing catalysts that mimic the function of enzymes like cytochrome P450, which are responsible for N-oxidation in biological systems, could provide high selectivity under mild conditions. sioc-journal.cn
Flow chemistry: Utilizing microreactors and continuous flow systems can allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially improving yields and selectivity while enhancing safety. researchgate.net
Stepwise N-oxidation: A strategy involving the protection of one piperazine nitrogen, followed by oxidation of the unprotected nitrogen, deprotection, and subsequent oxidation of the second nitrogen could be explored to achieve a more controlled synthesis.
A comparison of potential synthetic methods is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Potential Advantages | Potential Challenges |
|---|---|---|
| Direct Oxidation with H₂O₂/Peroxyacids | Readily available and cost-effective reagents. acs.org | Lack of selectivity, potential for over-oxidation, and difficult purification. acs.org |
| Transition-Metal Catalysis | Higher selectivity and efficiency, milder reaction conditions. sioc-journal.cn | Catalyst cost and removal from the final product. |
| Enzyme-Mimicking Catalysis | High selectivity, environmentally friendly. sioc-journal.cn | Catalyst design and stability. |
| Flow Chemistry | Precise reaction control, improved safety and scalability. researchgate.net | Initial setup costs and optimization of flow parameters. |
Deeper Mechanistic Understanding of N-Oxide Formation in Complex Biological Systems
The metabolism of tertiary amines is primarily mediated by cytochrome P-450 (P450) and flavin-containing monooxygenase (FMO) systems, leading to N-oxidation. nih.gov While it is known that Meclizine is metabolized by P450 enzymes, the specific mechanisms leading to the formation of this compound are not well understood. nih.gov A deeper understanding of these biological pathways is crucial for predicting potential drug-drug interactions and individual metabolic variations.
Future research in this area should aim to:
Identify specific P450 isoforms: Determining which specific P450 isoforms are responsible for the sequential N-oxidation of Meclizine to its N-oxide and subsequently to the N,N'-dioxide.
Investigate the role of FMOs: Assessing the contribution of flavin-containing monooxygenases to the N-oxidation of Meclizine.
Elucidate the reaction mechanism: Studying the detailed enzymatic mechanism, including the potential involvement of reactive oxygen species and the nature of the transition states. acs.orgnih.gov This could involve kinetic studies, isotope labeling experiments, and the use of specific enzyme inhibitors. mdpi.com
Explore the potential for N-oxide reduction: Investigating whether this compound can be reduced back to the mono-N-oxide or the parent drug by enzymes such as aldehyde oxidase, which is known to reduce tertiary amine N-oxides. nih.gov
Development of Advanced Miniaturized Analytical Platforms for N,N'-Dioxide Detection
The detection and quantification of drug metabolites like this compound in biological matrices are essential for metabolic studies. Current analytical methods often rely on traditional techniques like high-performance liquid chromatography (HPLC). However, there is a growing trend towards the development of miniaturized analytical platforms that offer advantages such as reduced sample and reagent consumption, faster analysis times, and higher throughput. nih.goveuropeanpharmaceuticalreview.comnih.govchromatographyonline.com
Future research should focus on the development and application of:
Lab-on-a-chip (LOC) devices: These microfluidic platforms can integrate sample preparation, separation, and detection on a single chip, enabling automated and high-throughput analysis of this compound in complex samples. nih.goveuropeanpharmaceuticalreview.comacs.org
Microchip Capillary Electrophoresis (MCE): MCE offers rapid and efficient separations with very small sample volumes, making it ideal for the analysis of precious or volume-limited biological samples. nih.gov
Miniaturized Liquid Chromatography-Mass Spectrometry (LC-MS): Down-scaling LC systems to the micro or nano-flow level can significantly enhance the sensitivity of MS detection, which is crucial for identifying and quantifying low-abundance metabolites. universiteitleiden.nlacs.orgnih.gov
A comparison of these advanced analytical platforms is provided in Table 2.
Table 2: Advanced Miniaturized Analytical Platforms for N,N'-Dioxide Detection
| Platform | Principle | Potential Advantages for this compound Detection |
|---|---|---|
| Lab-on-a-Chip (LOC) | Integration of multiple analytical steps on a microfluidic chip. nih.goveuropeanpharmaceuticalreview.com | High throughput, automation, reduced sample/reagent use. acs.org |
| Microchip Capillary Electrophoresis (MCE) | Separation based on electrophoretic mobility in microchannels. nih.gov | Fast analysis, high separation efficiency, low sample consumption. chromatographyonline.com |
| Miniaturized LC-MS | Liquid chromatography separation coupled with mass spectrometry detection at low flow rates. universiteitleiden.nlacs.org | Enhanced sensitivity, structural confirmation of the metabolite. nih.gov |
Investigation of Non-Pharmacological Chemical Interactions or Reagents
The N-oxide functional groups in this compound are expected to impart unique chemical reactivity compared to the parent amine. These N-oxide moieties are highly polar and can act as potent electron-pair donors. nih.govacs.org Understanding the non-pharmacological chemical interactions of this compound is fundamental to its chemical characterization and could reveal potential applications in synthetic or materials chemistry.
Future research directions include:
Coordination chemistry: Investigating the ability of this compound to act as a ligand for various metal ions. The two N-oxide groups could function as a bidentate or bridging ligand, potentially forming interesting coordination complexes with unique structural and catalytic properties. rsc.orgresearchgate.net
Supramolecular chemistry: Exploring the formation of host-guest complexes or self-assembled structures involving this compound through non-covalent interactions such as hydrogen bonding and π-stacking. nih.gov
Reactivity studies: Examining the reactions of the N-oxide groups with various electrophiles and reducing agents. For instance, tertiary amine N-oxides can be deoxygenated by reagents like carbon disulfide. oup.com The study of such reactions can provide insights into the stability and potential chemical transformations of this compound. oup.com
Computational Design of N-Oxide Metabolite Prediction Tools
In silico methods are becoming increasingly valuable in drug discovery and development for predicting the metabolic fate of new chemical entities. nih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov Developing specialized computational tools for accurately predicting the formation of N-oxide metabolites, including N,N'-dioxides, would be highly beneficial.
Future research in this computational domain should focus on:
Developing machine learning and deep learning models: Training algorithms on large datasets of known N-oxidation reactions to predict the likelihood of N,N'-dioxide formation for a given molecule. nih.govresearchgate.netfrontiersin.org These models can learn complex structure-activity relationships that govern enzymatic N-oxidation. nih.gov
Quantum mechanical (QM) calculations: Using QM methods to model the reaction pathways of N-oxidation at the enzymatic active site. This can provide detailed energetic and structural information about the transition states and intermediates involved in the formation of this compound. mdpi.com
Integrating multiple modeling approaches: Combining machine learning, QM calculations, and molecular docking to create more robust and accurate predictive models. nih.gov These integrated approaches can account for both the properties of the substrate molecule and its interactions with the metabolizing enzymes.
A summary of computational approaches is presented in Table 3.
Table 3: Computational Approaches for N-Oxide Metabolite Prediction
| Approach | Methodology | Application to this compound Prediction |
|---|---|---|
| Machine/Deep Learning | Training models on known metabolic reactions to identify patterns. nih.govfrontiersin.org | Predicting the probability of N,N'-dioxide formation based on the structure of Meclizine. researchgate.net |
| Quantum Mechanics (QM) | Calculating the energetics and geometries of reaction pathways. mdpi.com | Elucidating the detailed mechanism of enzymatic N-oxidation of Meclizine. |
| Molecular Docking | Simulating the binding of a molecule to the active site of an enzyme. | Predicting the binding affinity and orientation of Meclizine in P450 and FMO active sites. |
| Integrated Approaches | Combining multiple computational methods for a more comprehensive prediction. nih.gov | Creating a highly accurate model for predicting the formation and stability of this compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
